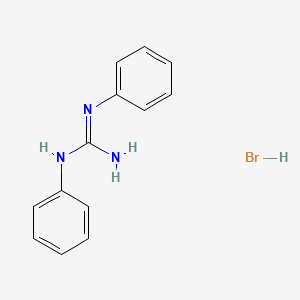

1,3-Diphenylguanidine hydrobromide

Description

Historical Context and Evolution of Guanidine (B92328) Chemistry Research

The study of guanidine and its derivatives dates back to the 19th century. The parent compound, guanidine, was first isolated in 1861. Its unique basicity and the stability of the corresponding guanidinium (B1211019) cation have since made it a subject of extensive study.

The synthesis of substituted guanidines, such as 1,3-diphenylguanidine (B1679371), followed the initial discoveries. Early research into these compounds was often driven by their potential industrial applications. For instance, 1,3-diphenylguanidine found significant use as a vulcanization accelerator in the rubber industry. chemicalbook.comchemicalbook.com This application spurred further investigation into the synthesis and reactivity of related compounds. chemicalbook.com

Over the decades, the focus of guanidine chemistry has expanded significantly. Researchers have explored the diverse roles of guanidinium salts in catalysis, organic synthesis, and supramolecular chemistry. The ability of the guanidinium group to form strong hydrogen bonds and participate in various non-covalent interactions has been a key driver of this expanded research interest.

Research Significance and Applications in Contemporary Chemical Science

While the parent compound, 1,3-diphenylguanidine, is well-established as a rubber vulcanization accelerator, the research significance of its hydrobromide salt lies in its potential for more specialized applications. chemicalbook.comchemicalbook.com The formation of the hydrobromide salt modifies the compound's properties, such as its solubility and acidity, which can be advantageous in specific chemical processes.

One of the noted applications of 1,3-diphenylguanidine hydrobromide is as a catalyst in the production of polyurethane foams. ontosight.ai In this context, the salt likely acts as a catalyst or co-catalyst, influencing the reaction rate and the final properties of the polymer. The precise mechanism and the advantages of using the hydrobromide salt over other catalysts in this application are areas of ongoing research.

Furthermore, there is growing interest in the potential biological activities of guanidinium compounds. ontosight.ai The guanidinium group is a key feature of the amino acid arginine and is involved in numerous biological processes. Research into the biological effects of synthetic guanidinium salts like this compound could lead to the development of new therapeutic agents or biochemical tools.

Recent environmental studies have also highlighted the presence of 1,3-diphenylguanidine in various environmental compartments, often as a leachate from rubber products. ntu.edu.sg This has prompted research into its transformation and potential byproducts in water treatment processes, a field where understanding the chemistry of its salts is also relevant.

Fundamental Chemical Principles of Protonated Guanidine Systems

The chemical behavior of this compound is fundamentally governed by the properties of its protonated guanidinium core. Guanidines are exceptionally strong organic bases, and upon protonation, they form highly stable guanidinium cations.

In the case of this compound, the guanidinium cation is substituted with two phenyl groups. The proton from hydrobromic acid resides on one of the nitrogen atoms, and the positive charge is delocalized across the N-C-N framework. The bromide anion is the counter-ion.

Physicochemical and Spectral Data

Below are tables summarizing some of the known physicochemical and spectral data for 1,3-diphenylguanidine and its hydrobromide salt.

Physicochemical Properties of 1,3-Diphenylguanidine

| Property | Value | Source |

| Molecular Formula | C13H13N3 | chemicalbook.com |

| Molecular Weight | 211.26 g/mol | chemicalbook.com |

| Melting Point | 146-148 °C | chemicalbook.com |

| Boiling Point | 170 °C | chemicalbook.com |

| pKa | 10.12 (25 °C) | chemicalbook.com |

| Water Solubility | Slightly soluble | chemicalbook.com |

| Appearance | White or cream powder | chemicalbook.com |

Identifiers for this compound

| Identifier | Value | Source |

| Molecular Formula | C13H14BrN3 | ontosight.ai |

| Molecular Weight | 292.18 g/mol | chemspider.com |

| CAS Number | 93982-96-8 | ontosight.ai |

| ChemSpider ID | 2289490 | chemspider.com |

Spectral Data for 1,3-Diphenylguanidine

| Spectrum Type | Description | Source |

| 1H NMR | Spectra available in various databases. | chemicalbook.comspectrabase.com |

| Mass Spectrum | Mass spectra available, showing the molecular ion peak. | |

| IR Spectrum | Infrared spectra have been recorded and are available for reference. | nist.gov |

Note: Spectral data specifically for this compound is not widely available in public databases. The data presented for the parent compound can provide a basis for comparison and characterization.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2-diphenylguanidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3.BrH/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H3,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSESGJJGBBAHNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00916733 | |

| Record name | N,N'-Diphenylguanidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00916733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93982-96-8 | |

| Record name | N,N′-Diphenylguanidine hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93982-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diphenylguanidine monohydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093982968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Diphenylguanidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00916733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diphenylguanidine monohydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Classical Synthetic Approaches for Diphenylguanidine Derivatives

The traditional routes to 1,3-Diphenylguanidine (B1679371) primarily rely on fundamental organic reactions such as condensation and desulfurization. These methods, while foundational, often faced challenges related to yield, purity, and reaction conditions.

One of the earliest methods for constructing the guanidine (B92328) core involves the condensation of an amine with a cyanamide (B42294). In the context of 1,3-Diphenylguanidine, this involves the reaction of aniline (B41778) with cyanamide. The direct reaction can be challenging, but acid catalysis facilitates the process. For instance, hydrochloric acid has been used as a suitable catalyst for the reaction between aniline derivatives and a pyrimidine-bearing cyanamide to produce N, N'-disubstituted guanidines. researchgate.net

The general mechanism involves the protonation of the cyanamide, making it more susceptible to nucleophilic attack by the amine. This approach is fundamental to guanidine synthesis, with various catalysts being explored to improve reaction efficiency. Scandium(III) triflate, for example, has been shown to effectively catalyze the guanylation of various amines with cyanamide under mild conditions in water. organic-chemistry.org

The most common and historically significant method for synthesizing 1,3-Diphenylguanidine is the desulfurization of its thiourea (B124793) analogue, 1,3-diphenylthiourea (also known as thiocarbanilide). google.comrsc.org This process involves removing the sulfur atom from the thiourea backbone and replacing it with an imino group, typically sourced from ammonia (B1221849).

Several reagents and conditions have been developed for this transformation:

Lead(II) Oxide (Litharge): A historical method first reported by Hofmann in 1869 involved desulfurizing thiocarbanilide (B123260) with lead oxide in an alcoholic ammonia solution. google.com Later industrial refinements used litharge in an alcoholic solution of an ammonium (B1175870) salt, such as ammonium nitrate (B79036), to improve the reaction. google.com

Copper-Catalyzed Oxidation: Modern variations employ a copper catalyst, such as copper(II) acetate, in the presence of ammonia and an oxidant like oxygen. chemicalbook.comprepchem.com The reaction is typically carried out in a solvent mixture, such as methanol (B129727) and water or acetone (B3395972) and ethyl acetate. chemicalbook.comprepchem.com

The reaction generally proceeds by the thiourea coordinating to a metal center or being activated, followed by reaction with ammonia and subsequent elimination of a metal sulfide (B99878) or elemental sulfur. Although widely used, this method can be limited by the use of toxic heavy metal reagents like mercury or lead salts. rsc.org

Table 1: Comparison of Selected Desulfurization Methods for 1,3-Diphenylthiourea

| Desulfurizing Agent/Catalyst | Additional Reagents | Solvent | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| Lead(II) Oxide (Litharge) | Ammonium Nitrate | Alcohol | Heating to 75°C | Not specified, but noted as a commercial process. | google.com |

| Copper(II) Acetate | Ammonia, Oxygen (1.5 bar) | Methanol, Water | 50°C | Yields vary with catalyst amount. | prepchem.com |

| Fe₂O₃ | Ammonia | Not specified | 40-70°C, 0.25 MPa pressure | Not specified for DPG, but part of an integrated process. | google.com |

The commercial-scale production of 1,3-Diphenylguanidine in the early 20th century was fraught with difficulties that limited both yield and purity. google.com The primary challenge in the desulfurization of thiocarbanilide was the formation of a significant byproduct, carbodiphenylimide. google.com

This issue arose from the reaction conditions, particularly the high volatility of the ammonia required for the transformation. At the reaction temperature, ammonia would escape the solution, allowing the activated thiocarbanilide intermediate to react with itself, forming the unwanted carbodiphenylimide, a viscous, difficult-to-separate fluid. This side reaction drastically reduced the final yield of diphenylguanidine, making the process economically unviable for large-scale production. google.com Innovations, such as using ammonium salts to provide a stable source of ammonia in the reaction medium, were developed to suppress the formation of this byproduct and enable the successful commercial synthesis of DPG. google.com

Advanced Synthetic Strategies and Process Optimization

In response to the limitations of classical methods, modern synthetic chemistry has focused on developing more efficient, safer, and environmentally benign routes to guanidine frameworks. These advanced strategies include continuous flow processes and the use of transition metal catalysis.

Continuous flow chemistry, where reactants are passed through a reactor in a continuous stream, offers significant advantages over traditional batch processing, including enhanced safety, better heat management, and improved process control. youtube.com This technology has been successfully applied to the synthesis of 1,3-Diphenylguanidine.

A patented method describes a continuous process for producing DPG via the oxidative desulfurization of diphenyl thiourea in a microchannel reactor. chemicalbook.com

Reactants: A slurry of diphenyl thiourea, a catalyst (copper acetate), and aqueous ammonia is mixed with a solvent (acetone/ethyl acetate).

Process: This mixture and oxygen gas are continuously fed into a series of microchannel reactors.

Conditions: The reaction is maintained at a controlled temperature (60°C) and pressure (0.25 MPa) with a very short residence time of only 3 minutes.

This continuous flow method resulted in a high DPG yield of 96.1% and demonstrates the potential for safer, more efficient, and scalable production by minimizing the volume of reactive materials handled at any given time. chemicalbook.com

Transition metal catalysis has emerged as a powerful tool for constructing C-N bonds and has been extensively applied to the synthesis of guanidines. rsc.orgrsc.org These methods offer high efficiency and selectivity under mild conditions. Catalytic approaches often provide an atom-economical alternative to classical methods that require stoichiometric activating agents. rsc.org

Key transition metal-catalyzed strategies include:

Catalytic Guanylation of Amines: This involves the direct addition of an amine's N-H bond across the C=N bond of a carbodiimide (B86325). While this reaction is often difficult without a catalyst, various transition metals can facilitate the transformation. rsc.org Catalysts based on copper, palladium, and lanthanides have been developed for this purpose. organic-chemistry.orgsioc-journal.cn For example, ytterbium triflate is an efficient catalyst for the addition of amines to carbodiimides under solvent-free conditions. organic-chemistry.org

Three-Component Reactions: Copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines provide a direct route to N-aryl guanidines. organic-chemistry.org

Photocatalytic Conversion of Thioureas: A ruthenium-based photocatalyst has been used to convert thioureas into the corresponding guanidines using visible light at room temperature in a benign water and ethanol (B145695) solvent system. organic-chemistry.org

These catalytic systems are versatile, and the electronic and steric properties of the final guanidine product can be fine-tuned by selecting appropriate ligands on the metal center. semanticscholar.org

Table 2: Selected Transition Metal Catalysts in Guanidine Synthesis

| Catalyst System | Reaction Type | Substrates | Key Advantage | Reference |

|---|---|---|---|---|

| Scandium(III) triflate | Guanylation of amines | Amines, Cyanamide | Mild conditions, works in water. | organic-chemistry.org |

| Ytterbium triflate | Addition to carbodiimides | Amines, Carbodiimides | Efficient, solvent-free conditions. | organic-chemistry.org |

| CuCl₂·2H₂O / Bipyridine | Three-component coupling | Cyanamides, Arylboronic acids, Amines | Operationally simple, rapid synthesis. | organic-chemistry.org |

| Ru(bpy)₃Cl₂ | Photocatalytic desulfurization | Thioureas | Uses visible light, ambient temperature. | organic-chemistry.org |

| Lanthanide amides | Guanylation of amines | Aromatic/secondary amines, Carbodiimides | High activity under mild conditions. | organic-chemistry.org |

Reaction Mechanisms in 1,3-Diphenylguanidine Hydrobromide Synthesis

The synthesis of this compound is a multi-step process beginning with the formation of the 1,3-Diphenylguanidine (DPG) base, followed by its reaction with hydrobromic acid to form the corresponding salt. The most prevalent synthetic route to DPG involves the chemical transformation of 1,3-Diphenylthiourea. This transformation is centered around the key mechanistic steps of oxidative desulfurization and subsequent guanidine formation.

Oxidative Desulfurization Mechanisms

The conversion of a thiourea to a guanidine is fundamentally an oxidative process where the carbon-sulfur double bond (thione) is replaced by a carbon-nitrogen double bond (imine). This requires the removal of the sulfur atom, a process known as desulfurization. Various reagents and conditions have been developed to achieve this transformation, each with its own mechanistic nuances.

Historically, one of the earliest methods involved the desulfurization of thiocarbanilide (1,3-Diphenylthiourea) using lead oxide (litharge) in an alcoholic solution of ammonia or an ammonium salt. google.com The mechanism involves the thiophilic lead oxide abstracting the sulfur atom from the thiourea, leading to the formation of lead sulfide. This process is believed to proceed through a key, highly reactive carbodiimide intermediate (Diphenylcarbodiimide).

More contemporary methods often employ transition metal catalysts to facilitate the oxidation. A common industrial method utilizes a copper catalyst, such as copper(II) acetate, in the presence of oxygen and ammonia. chemicalbook.comprepchem.com In this catalytic cycle, the copper species coordinates to the sulfur atom of the diphenylthiourea, activating the C=S bond. In the presence of an oxidant like oxygen, the sulfur is oxidized and removed, and the catalyst is regenerated. The reaction is typically performed in a solvent mixture such as acetone and ethyl acetate. chemicalbook.com

Table 1: Selected Oxidative Desulfurization Methods for 1,3-Diphenylguanidine Synthesis

| Precursor | Reagents/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1,3-Diphenylthiourea | Copper(II) acetate, Oxygen, Ammonium hydroxide | 60°C, 0.25 MPa, Acetone/Ethyl acetate | 96.1% | chemicalbook.com |

| 1,3-Diphenylthiourea (Thiocarbanilide) | Lead oxide (Litharge), Ammonium nitrate | Heating in alcoholic solution | Not specified | google.com |

| 1,3-Diphenylthiourea | Oxygen, Copper(II) acetate, Ammonia | 50°C, 1.5 bar, Methanol/Water | Variable | prepchem.com |

Guanidine Formation Pathways

Following the oxidative removal of sulfur from 1,3-diphenylthiourea, the formation of the guanidine functional group occurs. This pathway is dominated by the chemistry of the carbodiimide intermediate (N,N'-diphenylcarbodiimide) generated in situ. google.com Carbodiimides are highly susceptible to nucleophilic attack at their central carbon atom.

In the synthesis of 1,3-Diphenylguanidine, the necessary third nitrogen atom is typically supplied by ammonia or an amine. google.comprepchem.com The reaction mechanism proceeds as follows:

Formation of the Carbodiimide: Oxidative desulfurization of 1,3-diphenylthiourea yields the N,N'-diphenylcarbodiimide intermediate.

Nucleophilic Attack: An ammonia molecule (NH₃) acts as the nucleophile, attacking the electrophilic central carbon of the carbodiimide. This addition forms an isourea-type intermediate.

Proton Transfer and Tautomerization: A series of proton transfers and tautomerization events then occur, leading to the thermodynamically stable guanidine structure. The final product is 1,3-Diphenylguanidine, which possesses the characteristic C(N)₃ skeleton.

Salt Formation Mechanisms and Protonation Events

The final step in synthesizing this compound is a classic acid-base reaction. 1,3-Diphenylguanidine is a strong organic base, a property derived from the electronic nature of the guanidine group. chemicalbook.com Its reaction with hydrobromic acid (HBr) is an exothermic neutralization process that yields the guanidinium (B1211019) salt.

The high basicity of guanidine and its derivatives is attributed to the exceptional stability of the resulting conjugate acid, the guanidinium cation. vaia.comyoutube.com Protonation does not occur on the amino (-NH) nitrogens, but rather on the imino (=NH) nitrogen. stackexchange.com

The mechanism of this stability involves:

Protonation Site: The lone pair of electrons on the sp²-hybridized imino nitrogen is the most available for donation to a proton (H⁺). The lone pairs on the other two amino nitrogens are involved in resonance with the C=N double bond, making them less basic. stackexchange.com

Resonance Stabilization: Upon protonation of the imino nitrogen, a positive charge is formed. This charge is not localized on that single nitrogen atom. Instead, it is effectively delocalized across all three nitrogen atoms through resonance. vaia.comyoutube.comstackexchange.com Three equivalent resonance structures can be drawn for the resulting 1,3-diphenylguanidinium cation, with the double bond and positive charge shared among all three nitrogen atoms.

Cation Formation: This extensive delocalization significantly stabilizes the guanidinium cation, making its formation from the neutral guanidine base a thermodynamically favorable process. The stability of the conjugate acid is what drives the strong basicity of the guanidine functional group.

The reaction with hydrobromic acid is therefore a straightforward proton transfer from HBr to the imino nitrogen of 1,3-Diphenylguanidine, forming the stable 1,3-diphenylguanidinium cation and the bromide anion (Br⁻), which associate ionically to form the final salt, this compound. ontosight.ai

Catalytic Applications and Mechanistic Investigations

Organocatalysis by 1,3-Diphenylguanidine (B1679371) Hydrobromide

As an organocatalyst, 1,3-Diphenylguanidine primarily functions as a strong Brønsted base. While the hydrobromide salt is the conjugate acid, it exists in equilibrium with the catalytically active free base form, 1,3-Diphenylguanidine (DPG), within a reaction medium. This equilibrium allows for the controlled generation of the active catalyst.

Brønsted Base Catalysis Mechanisms

Guanidines are recognized as some of the strongest organic, non-ionic bases. nih.gov Their high basicity (the pKa of DPG's conjugate acid is 10.12) is attributed to the substantial resonance stabilization of the resulting guanidinium (B1211019) cation formed upon protonation. rsc.org When 1,3-Diphenylguanidine accepts a proton from a substrate, it forms a delocalized cation where the positive charge is shared among all three nitrogen atoms. This stability provides a strong thermodynamic driving force for the deprotonation of even weakly acidic substrates. In its catalytic role, the DPG free base abstracts a proton from a substrate, thereby increasing the substrate's nucleophilicity and activating it for subsequent reaction steps.

Proton Transfer Processes in Organocatalytic Cycles

The catalytic cycle of DPG in organocatalysis is fundamentally a proton shuttle mechanism. The process involves two key stages:

Substrate Activation: The neutral DPG molecule acts as a Brønsted base, abstracting a proton from the substrate (e.g., an alcohol, amine, or carbon acid). This generates an activated, anionic substrate and the protonated guanidinium cation.

Catalyst Regeneration: The guanidinium cation serves as a proton donor in a subsequent step, typically protonating an intermediate or the final product to complete the catalytic cycle and regenerate the neutral DPG catalyst.

This continuous proton transfer allows a substoichiometric amount of the guanidine (B92328) to facilitate the transformation of a large amount of substrate.

Applications in Specific Organic Transformations (e.g., Carboxylative Cyclization)

A notable application of DPG is in the carboxylative cyclization of homopropargyl amines with carbon dioxide (CO₂), a reaction that provides efficient access to valuable 2-oxazinone structures. In this transformation, DPG, used in conjunction with a silver salt such as silver hexafluoroantimonate (AgSbF₆), demonstrates multifunctional catalytic activity. researchgate.netsigmaaldrich.com

The proposed mechanism suggests that DPG not only acts as a Brønsted base to deprotonate the amine substrate but also potentially interacts with and activates CO₂. The reaction proceeds efficiently under ambient temperature and pressure. researchgate.net The choice of the guanidine base and the metal co-catalyst is crucial for reaction efficiency.

Table 1: Effect of Different Catalysts on the Carboxylative Cyclization of Homopropargyl Amine Reaction conditions: Homopropargyl amine (0.3 mmol), catalyst, CO₂ (1 atm), Dichloroethane (1.5 mL), 25 °C.

| Entry | Guanidine Base (0.15 mmol) | Silver Salt (0.015 mmol) | Yield (%) |

| 1 | DPG | AgSbF₆ | 91 |

| 2 | DPG | AgBF₄ | 85 |

| 3 | DPG | AgOTf | 73 |

| 4 | DPG | AgOAc | 20 |

| 5 | TMG | AgSbF₆ | <5 |

| 6 | DBU | AgSbF₆ | 46 |

| 7 | TBD | AgSbF₆ | 40 |

Data sourced from supplementary information associated with Gao et al., Chem. Commun., 2019, 55, 14303. researchgate.net DPG = 1,3-Diphenylguanidine; TMG = 1,1,3,3-Tetramethylguanidine; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; TBD = 1,5,7-Triazabicyclo[4.4.0]dec-5-ene. The data highlights the superior performance of the DPG/AgSbF₆ catalytic system for this transformation.

Role as a Co-catalyst or Ligand in Metal-Catalyzed Systems

Beyond its function as a primary organocatalyst, the guanidine moiety can also play a significant role as a ligand or co-catalyst in reactions involving transition metals.

Copper-Catalyzed Reactions

While nitrogen-containing compounds, particularly diamines and N,O-ligands, are widely employed as ligands to promote copper-catalyzed cross-coupling reactions, the specific use of 1,3-Diphenylguanidine as an external ligand or co-catalyst is not extensively documented in contemporary literature. nih.govnih.gov These reactions, such as the Ullmann condensation, often rely on ligands to stabilize the copper catalyst and facilitate the reaction under milder conditions than historically required. u-tokyo.ac.jp

However, an interesting related application is found in the synthesis of DPG itself, where copper diacetate is used as a catalyst to facilitate the oxidative conversion of N,N'-diphenylthiourea to 1,3-Diphenylguanidine. acs.org This demonstrates a clear interaction between a copper center and a guanidine precursor, highlighting the affinity between the metal and nitrogen-rich functionalities.

Palladium-Catalyzed Transformations

In the field of palladium catalysis, the guanidine functional group has been effectively utilized as a directing group to control the regioselectivity of C-H bond functionalization. nih.gov This strategy involves attaching the guanidine moiety to an aryl substrate, where it can chelate to the palladium center and direct the catalytic activation of a specific, proximate C-H bond, typically at the ortho position.

A plausible mechanism for this chelation-assisted C-H activation involves the initial coordination of the guanidine's nitrogen atoms to the palladium(II) catalyst. nih.gov This forms a stable palladacycle intermediate, which then undergoes functionalization (e.g., arylation or olefination) before the catalyst is regenerated. This approach allows for the direct formation of C-C bonds on unactivated arenes under relatively mild conditions, showcasing a sophisticated application of the guanidine group's coordinating properties within a metal-catalyzed cycle. nih.gov

Mechanistic Interplay in Synergistic Catalysis

Synergistic catalysis is a powerful strategy in which two distinct catalysts simultaneously activate a nucleophile and an electrophile to facilitate a single chemical transformation. rsc.org This approach can unlock new reactions, enhance the efficiency of known transformations, and introduce or improve enantioselectivity. rsc.org

In this context, 1,3-Diphenylguanidine (DPG) and its derivatives demonstrate significant potential, particularly when paired with a secondary catalyst, such as a metal salt. A notable example is the carboxylative cyclization of homopropargyl amines with carbon dioxide, a reaction efficiently catalyzed by a combination of DPG and silver hexafluoroantimonate (AgSbF₆) at ambient temperature and pressure. nih.gov In this synergistic system, DPG is proposed to act as a multifunctional catalyst. It functions as a Brønsted base to deprotonate the amine and as a hydrogen-bond donor to activate the CO₂ molecule, while the silver salt activates the alkyne moiety. This dual activation by two separate catalytic species is a hallmark of synergistic catalysis.

The combination of chiral guanidines and their derivatives with metal species has expanded their utility to challenging transformations that are difficult to achieve with conventional catalysts alone. rsc.org This cooperative approach, where the guanidine moiety and the metal center work in concert, underscores the mechanistic complexity and synthetic power of these systems. rsc.orgsemanticscholar.org

Kinetic and Mechanistic Studies of Catalytic Reactions

Elucidation of Rate-Determining Steps

Understanding the kinetics of a catalytic reaction is fundamental to optimizing its efficiency and elucidating its mechanism. Identifying the rate-determining step (RDS) is a key aspect of these studies.

| Pathway | TOF-Determining Intermediate (TDI) | TOF-Determining Transition State (TDTS) | Turnover Frequency (TOF) (s⁻¹) |

|---|---|---|---|

| I-re | TDI-re | TDTS-re | 1.0 x 10⁻³ |

| I-si | TDI-si | TDTS-si | 2.5 x 10⁻⁴ |

| II-re | TDI-re | TDTS-re | 3.2 x 10⁻⁵ |

| II-si | TDI-si | TDTS-si | 1.6 x 10⁻⁵ |

Kinetic studies on the thermal guanidine metathesis (TGM) reaction, a reversible process involving the exchange of N-substituents, revealed that steric hindrance and the electronic nature (alkyl vs. aryl) of the substituents are critical factors in determining the reaction rate. wwu.edu Guanidines with bulky groups or exclusively alkyl substituents were found to undergo exchange more slowly. wwu.edu

Characterization of Reaction Intermediates

The direct observation and characterization of transient intermediates are crucial for validating proposed catalytic cycles. In guanidine catalysis, a combination of spectroscopic techniques and mass spectrometry has proven invaluable.

In a guanidine-catalyzed enantioselective decarboxylative Mannich reaction, both ¹H NMR and ESI-MS analysis detected the presence of transient intermediates formed from the nucleophilic addition of the acid to the imine. researchgate.net These observations, supported by DFT calculations, pointed to a mechanism where the formation of an intermediate involving a double hydrogen bond between the catalyst and the addition product is the enantioselective step. researchgate.net

Further evidence for catalyst-substrate interactions comes from studies on the synthesis of cyclic carbonates from epoxides and CO₂ using guanidinium salt catalysts. rsc.org ESI-MS was successfully used to examine the interaction of the organocatalysts with both CO₂ and the epoxide substrate, providing insight into the activation steps. rsc.org In other systems, such as the thermal guanidine metathesis reaction, a dissociative mechanism was proposed, supported by the direct observation of a carbodiimide (B86325) intermediate. wwu.edu

| Reaction Type | Observed Intermediate | Detection Method | Reference |

|---|---|---|---|

| Decarboxylative Mannich Reaction | Diastereomeric nucleophilic addition products | ¹H NMR, ESI-MS | researchgate.net |

| Cyclic Carbonate Synthesis | Catalyst-CO₂ and Catalyst-Epoxide Adducts | ESI-MS | rsc.org |

| Thermal Guanidine Metathesis | Carbodiimide | Direct Observation (unspecified method) | wwu.edu |

Ligand Site-Switching Mechanisms in Metal-Ligand Cooperative Catalysis

Metal-ligand cooperativity (MLC) describes a mode of catalysis where both the metal center and the ligand are actively involved in bond-making or bond-breaking events. wikipedia.orgrsc.org This contrasts with traditional catalysis where the ligand is often a passive "spectator," merely tuning the steric and electronic properties of the metal. wikipedia.org Guanidines and their corresponding guanidinate anions are versatile N-donor ligands that can coordinate to transition metals in various modes, making them prime candidates for participating in MLC. semanticscholar.orgresearchgate.netrsc.org

A key concept within MLC is the ability of a ligand to change its role or coordination during the catalytic cycle, a phenomenon that can be described as site-switching. While explicit examples detailing ligand site-switching for 1,3-Diphenylguanidine are not prevalent in the reviewed literature, the fundamental principles of MLC and the known coordination chemistry of guanidine ligands provide a framework for such mechanisms. semanticscholar.orgresearchgate.net

In a cooperative catalytic cycle, a guanidine-type ligand could switch from being a simple dative ligand to a proton-responsive site, accepting or donating a proton to facilitate substrate activation. wikipedia.org This is particularly relevant given the strong basicity of guanidines. rsc.orgsemanticscholar.org The dearomatization or aromatization of a ligand can also be a mode of MLC, acting as an electronic reservoir to facilitate a reaction. wikipedia.org The flexible coordination ability of guanidines allows them to potentially act as bidentate or monodentate ligands, and a switch between these modes during a reaction would constitute a form of site-switching, opening or closing coordination sites at the metal center as needed. researchgate.net These cooperative pathways, enabled by the dynamic nature of the metal-ligand interaction, are at the forefront of catalyst design for challenging chemical transformations. rsc.org

Spectroscopic Characterization and Computational Chemistry Studies

Advanced Spectroscopic Analysis of 1,3-Diphenylguanidine (B1679371) Hydrobromide

Spectroscopic techniques are pivotal in characterizing the structure and properties of DPG·HBr. Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside crystal structure analysis, offer a multi-faceted view of the compound.

Infrared (IR) spectroscopy is a powerful tool for investigating hydrogen bonding and tautomeric forms in guanidine (B92328) derivatives. In principle, the IR spectrum of DPG·HBr would exhibit characteristic bands corresponding to N-H, C=N, and C-N stretching and bending vibrations. The positions and shapes of these bands are highly sensitive to the hydrogen bonding environment and the specific tautomeric form present.

Studies on related guanidine systems and other molecules with strong hydrogen bonds show that the formation of intermolecular or intramolecular hydrogen bonds leads to a significant red-shift (lowering of frequency) and broadening of the N-H stretching bands. nih.govmdpi.com The presence of the hydrobromide ion introduces strong ionic interactions and hydrogen bonding between the guanidinium (B1211019) cation and the bromide anion, which would be clearly reflected in the IR spectrum. Tautomerism in diphenylguanidine has been studied, indicating that the molecule preferably exists in an asymmetric tautomeric form. researchgate.net IR spectral data, in conjunction with computational calculations, can confirm the dominant tautomer in the solid state and in solution by analyzing the vibrational modes associated with the guanidinium core. researchgate.net

Table 1: Expected IR Spectral Data for 1,3-Diphenylguanidine Hydrobromide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| N-H (Guanidinium) | Stretching | 3400-3200 | Broad due to hydrogen bonding with Br⁻ |

| C=N (Guanidinium) | Stretching | 1680-1640 | Position sensitive to tautomeric form and hydrogen bonding |

| C-N | Stretching | 1350-1250 | |

| C-H (Aromatic) | Stretching | 3100-3000 | |

| C=C (Aromatic) | Stretching | 1600-1450 |

This table is illustrative and based on general spectroscopic principles and data for related compounds. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and dynamic processes of DPG·HBr in solution. Both ¹H and ¹³C NMR spectra are essential for confirming the molecular structure.

In ¹H NMR, the protons on the phenyl rings would appear in the aromatic region (typically 7-8 ppm). The N-H protons of the guanidinium group would likely appear as a broader signal due to chemical exchange and quadrupolar coupling with the nitrogen atoms. The chemical shift of these N-H protons would be sensitive to the solvent and concentration, reflecting changes in hydrogen bonding.

¹³C NMR spectroscopy would show distinct signals for the different carbon atoms in the phenyl groups and a characteristic signal for the central carbon atom of the guanidinium group (around 155-165 ppm). The chemical shift of this central carbon is indicative of the charge distribution and bonding within the guanidinium core. Dynamic NMR studies could potentially reveal information about restricted rotation around the C-N bonds and the kinetics of proton exchange. For the parent compound, 1,3-diphenylguanidine, various NMR spectra are available and serve as a reference. chemicalbook.comspectrabase.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |

| ¹H | Aromatic protons | 7.0 - 8.0 | Complex multiplet pattern |

| ¹H | N-H protons | Variable, likely > 8.0 | Broad signal, dependent on solvent and concentration |

| ¹³C | Aromatic carbons | 120 - 140 | Multiple signals for different carbon environments |

| ¹³C | Guanidinium carbon | 155 - 165 | Single signal, characteristic of the C=N core |

This table is illustrative and based on general spectroscopic principles and data for related compounds. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule. The UV-Vis spectrum of DPG·HBr is expected to be dominated by π→π* transitions associated with the phenyl rings and the delocalized π-system of the guanidinium core. libretexts.org These transitions typically occur at high energy (short wavelengths) and have high molar absorptivities. nih.gov

The spectrum would likely show strong absorption bands in the UV region, potentially with some influence from n→π* transitions involving the non-bonding electrons on the nitrogen atoms. libretexts.orgslideshare.net The position and intensity of these absorption bands can be influenced by the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees. libretexts.org Studies on similar aromatic compounds show that the electronic transitions can be assigned with the aid of computational calculations. researchgate.net

The definitive solid-state structure of this compound is determined by single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the three-dimensional packing of the ions in the crystal lattice. The crystal structure would reveal the specific hydrogen bonding interactions between the guanidinium cation and the bromide anion, as well as any π-π stacking interactions between the phenyl rings of adjacent cations.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in guanidinium salts. mdpi.com Different polymorphs can exhibit distinct physical properties. A search of the Cambridge Structural Database (CSD) for the crystal structure of 1,3-diphenylguanidine reveals existing structural data, which can serve as a basis for understanding the hydrobromide salt. nih.gov The analysis of the crystal structure of DPG·HBr would provide invaluable data for validating and refining computational models.

Quantum Chemical and Computational Modeling of this compound

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complement to experimental spectroscopic data, providing deeper insights into the electronic structure and reactivity of DPG·HBr.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. mpg.deepfl.ch DFT calculations can be employed to optimize the geometry of the 1,3-diphenylguanidinium cation, calculate its vibrational frequencies, and predict its NMR and UV-Vis spectra. researchgate.netrsc.org These theoretical predictions can be compared with experimental data to confirm structural assignments and understand the underlying electronic properties.

DFT calculations are particularly useful for studying reactivity. scirp.org By analyzing the frontier molecular orbitals (HOMO and LUMO), one can identify the regions of the molecule that are most likely to be involved in chemical reactions. For instance, the distribution of the HOMO can indicate sites susceptible to electrophilic attack, while the LUMO distribution can highlight sites for nucleophilic attack. researchgate.net Furthermore, DFT can be used to model the reaction pathways and transition states for various chemical transformations of DPG·HBr. researchgate.net Studies on the chlorination and bromination of 1,3-diphenylguanidine have utilized computational models to understand the reaction mechanisms. researchgate.net

Table 3: Key Parameters from DFT Calculations for 1,3-Diphenylguanidine Cation

| Parameter | Description | Significance |

| Optimized Geometry | Lowest energy structure of the molecule | Provides theoretical bond lengths and angles for comparison with crystal structure data. |

| Vibrational Frequencies | Calculated IR and Raman active modes | Aids in the assignment of experimental vibrational spectra. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Highest Occupied and Lowest Unoccupied Molecular Orbitals | Indicates the electron-donating and electron-accepting capabilities and sites of reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecular surface | Visualizes electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |

| Calculated NMR Chemical Shifts | Theoretical prediction of NMR spectra | Assists in the assignment of complex experimental NMR spectra. |

This table outlines the types of data obtainable from DFT calculations and their general importance.

Ab Initio Methods for Conformation and Energetics

Ab initio quantum chemistry methods are foundational in the computational study of molecular structures, providing insights into the geometric arrangement of atoms and the associated energy landscape from first principles, without reliance on empirical parameters. For this compound, these methods are crucial for elucidating its stable conformations, rotational barriers, and the electronic effects stemming from protonation and the presence of the bromide counter-ion.

Systematic conformational searches are typically performed to identify all possible low-energy structures. nih.gov This process involves the systematic rotation around single bonds, such as the C-N bonds and the bonds connecting the phenyl groups to the nitrogen atoms. For each generated trial structure, geometry optimization is carried out using a selected ab initio method, such as Density Functional Theory (DFT) with a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G*). nih.govresearchgate.net These calculations solve the electronic Schrödinger equation to find the geometry that corresponds to a minimum on the potential energy surface.

Following optimization, the identification of true energy minima is confirmed by performing vibrational frequency calculations. The absence of imaginary frequencies indicates a stable conformer, while the presence of one imaginary frequency points to a transition state connecting two minima. chemrxiv.org The relative energies of the various stable conformers are then calculated to determine their thermodynamic populations at a given temperature. nih.gov Advanced methods, such as Møller-Plesset perturbation theory (MP2), can be employed for more accurate energy calculations. nih.gov

The results from these ab initio studies, including optimized geometries, relative energies, and dipole moments, provide a detailed picture of the molecule's conformational preferences. For this compound, key areas of investigation would include the orientation of the phenyl rings relative to the guanidinium plane and the hydrogen bonding interactions involving the protonated guanidinium group and the bromide anion. nih.gov

Table 1: Representative Ab Initio Methods for Conformational Analysis

| Method | Basis Set | Purpose | Reference |

| Density Functional Theory (DFT) B3LYP | 6-311G* | Initial geometry optimization and conformational search. | nih.govresearchgate.net |

| Møller-Plesset Perturbation Theory (MP2) | 6-311++G** | Refined energy calculations for located minima. | nih.gov |

| Self-Consistent DFT-based Tight-Binding (SCC-DFTB) | N/A | Can be used for large systems and molecular dynamics simulations. | nih.gov |

Simulation of Proton Transfer Mechanisms (e.g., Vehicle vs. Grotthuss)

Proton transfer (PT) is a fundamental chemical process, and in systems involving guanidinium ions, it can occur through distinct mechanisms. mpg.de Computational simulations are invaluable for dissecting these pathways at a molecular level. The two primary mechanisms are the vehicle mechanism and the Grotthuss mechanism. nih.govnih.gov

In the vehicle mechanism , the proton is transported as a passenger on a molecular "vehicle." researchgate.net For instance, a protonated guanidinium ion might diffuse through a medium to deliver a proton to an acceptor site. The rate of proton transport is thereby linked to the diffusion rate of the entire molecular entity. nih.govresearchgate.net

Conversely, the Grotthuss mechanism (or "proton hopping") involves the structural rearrangement of a hydrogen-bonded network. nih.govresearchgate.net A proton is transferred along this chain through the cooperative breaking and forming of covalent and hydrogen bonds. researchgate.netornl.gov This process does not require the diffusion of the entire molecule and is often considered a more efficient mode of proton transport. nih.gov

Computational studies, particularly ab initio molecular dynamics (AIMD) and DFT calculations, can model these processes. researchgate.netornl.gov By simulating the guanidinium system, often with explicit solvent molecules like water, researchers can map the potential energy surface (PES) for proton movement between a donor (the protonated guanidinium) and an acceptor. researchgate.net The minimum energy path on this surface reveals the energetic barriers associated with the transfer. researchgate.net

Simulations have shown that for guanidinium groups, proton transfer can proceed with low energy barriers, facilitated by the presence of water molecules that reorient to stabilize the proton's transit. researchgate.net The choice between the vehicle and Grotthuss mechanisms can depend critically on factors like the degree of hydration (solvation); a higher concentration of water molecules can favor the Grotthuss mechanism by providing a more extensive hydrogen-bond network. nih.govrsc.org

Table 2: Comparison of Proton Transfer Mechanisms

| Mechanism | Description | Key Feature | Computational Approach |

| Vehicle | Proton migrates along with a carrier molecule (e.g., H3O+ or protonated guanidine). | Dependent on vehicle diffusion. | Classical & Ab Initio Molecular Dynamics. mpg.de |

| Grotthuss | Proton "hops" through a hydrogen-bonded network via bond formation/cleavage. | Collective process, potentially faster transport. nih.gov | Potential Energy Surface (PES) mapping, AIMD. researchgate.net |

Computational Prediction of Catalytic Selectivity and Efficiency

Computational chemistry has become an indispensable tool for predicting and rationalizing the catalytic activity of molecules like 1,3-diphenylguanidine (DPG). nih.gov DFT calculations are frequently employed to model reaction mechanisms, allowing for the determination of transition state structures and activation energies, which in turn govern catalytic efficiency and selectivity. acs.orgresearchgate.net

For DPG and related guanidine catalysts, computational studies can elucidate their multifunctional roles. For example, in the carboxylative cyclization of homopropargyl amines, DPG has been shown to act as both a proton shuttle and a base, a dual function critical to the reaction's success. rsc.org DFT calculations can map out the entire catalytic cycle, identifying key intermediates and transition states. acs.org By comparing the Gibbs free energies (ΔG‡) of competing reaction pathways, chemists can predict the most likely mechanism and the resulting product selectivity. acs.org

In asymmetric catalysis, computational models are used to predict enantioselectivity. By calculating the energies of the transition states leading to different stereoisomers, the model can predict which product will be favored. For a chiral guanidinium salt catalyst, DFT calculations revealed that the catalyst stabilizes the favored transition state through a network of hydrogen bonds, thereby controlling the enantioselective proton transfer process. acs.org The computed energy difference between the diastereomeric transition states can often be correlated with the experimentally observed enantiomeric excess. nih.gov

These predictive capabilities allow for the rational design of new catalysts. nih.gov By understanding the structural and electronic factors that control reactivity and selectivity, researchers can computationally screen potential catalyst candidates before undertaking their synthesis and experimental testing, significantly accelerating the discovery process. nih.gov

Table 3: Computational Parameters in Catalysis Prediction

| Parameter | Definition | Significance | Computational Method |

| Activation Energy (ΔG‡) | The Gibbs free energy difference between reactants and the transition state. | Determines reaction rate; lower energy means a faster reaction. | DFT, M06-2X. acs.org |

| Reaction Energy (ΔG) | The overall Gibbs free energy change of a reaction. | Indicates thermodynamic favorability (spontaneity). | DFT, B3LYP. nih.gov |

| Regioselectivity | The preference for one direction of bond making/breaking over others. | Predicted by comparing activation barriers of different pathways. | SMD//B3LYP/6-311+G(2d,p). researchgate.netnih.gov |

| Enantioselectivity | The preference for the formation of one enantiomer over another. | Predicted by the energy difference between diastereomeric transition states. | M06-2X/def2qzvpp. acs.org |

Supramolecular Chemistry and Advanced Materials Research

Host-Guest Interactions and Inclusion Complex Formation

The ability of the 1,3-diphenylguanidinium cation to participate in host-guest interactions is a cornerstone of its application in supramolecular chemistry. These interactions involve the encapsulation of the "guest" molecule (diphenylguanidinium) within a larger "host" molecule, leading to the formation of stable inclusion complexes with modified physicochemical properties. nih.govnih.gov

Research has demonstrated the effective encapsulation of 1,3-Diphenylguanidine (B1679371) (DPG) within cyclodextrin-based host systems, particularly β-cyclodextrin polymers (β-CDP) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD). nih.govmdpi.com Cyclodextrins are cyclic oligosaccharides with a toroidal shape, featuring a hydrophobic inner cavity and a hydrophilic exterior. This structure is ideal for encapsulating lipophilic molecules such as DPG, thereby enhancing their solubility in aqueous media. nih.gov

The formation of a water-soluble inclusion complex, termed DPG-β-CDP, has been achieved through these supramolecular interactions. mdpi.com Studies involving HP-β-CD have successfully prepared inclusion complexes with a host-guest molar ratio of 1:1 via methods like ball milling. nih.govsemanticscholar.org This encapsulation strategy not only improves the water solubility and dispersibility of DPG but also enhances its stability. nih.govnih.gov The binding constant (KC) for the complexation of DPG with β-CDP was determined to be 9.2 × 105 L/mol at 25°C, indicating a strong and stable interaction between the host and guest molecules. mdpi.com

| Host System | Guest Molecule | Molar Ratio (Host:Guest) | Key Finding | Reference |

|---|---|---|---|---|

| β-Cyclodextrin Polymer (β-CDP) | 1,3-Diphenylguanidine (DPG) | 1:1 | Greatly enhanced water solubility; Binding constant of 9.2 × 105 L/mol. | mdpi.com |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1,3-Diphenylguanidine (DPG) | 1:1 | Improved water solubility and dispersibility through host-guest interaction. | nih.govnih.gov |

The formation of inclusion complexes between 1,3-Diphenylguanidine and cyclodextrin (B1172386) hosts is confirmed through various spectroscopic techniques that detect changes in the chemical environment of the guest molecule upon encapsulation. mdpi.comsemanticscholar.org

1H NMR Spectroscopy : This is a powerful tool for investigating supramolecular interactions. mdpi.com When DPG is encapsulated within the β-CDP cavity, the chemical shifts of the DPG protons are altered, providing clear evidence of inclusion. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy : In the FT-IR spectrum of the DPG-HP-β-CD inclusion complex, the characteristic peaks of DPG are observed to nearly disappear or shift. This indicates that the DPG molecule is encapsulated within the hydrophobic cavity of the HP-β-CD, confirming the successful formation of the complex. nih.govmdpi.comsemanticscholar.org

UV-Vis Spectroscopy : This method is used to study the binding interactions and to calculate the binding constant of the complex. Changes in the absorption spectrum of DPG in the presence of the cyclodextrin polymer confirm the host-guest interaction. mdpi.com

X-ray Diffraction (XRD) : The diffraction pattern of the inclusion complex typically resembles that of the host (e.g., HP-β-CD), while the characteristic crystalline peaks of the guest (DPG) diminish or vanish, further verifying encapsulation. nih.gov

| Spectroscopic Method | Observation | Interpretation | Reference |

|---|---|---|---|

| 1H NMR Spectroscopy | Changes in the chemical shifts of DPG protons. | DPG has entered the hydrophobic cavity of the cyclodextrin host. | mdpi.comsemanticscholar.org |

| FT-IR Spectroscopy | Disappearance or shifting of characteristic DPG absorption peaks. | Successful encapsulation of the DPG molecule. | nih.govmdpi.com |

| UV-Vis Spectroscopy | Alteration of the DPG absorption spectrum. | Confirmation of host-guest interaction and used to determine binding constant. | mdpi.com |

| X-ray Diffraction (XRD) | Disappearance of DPG's characteristic crystalline peaks in the complex. | Loss of DPG crystallinity upon inclusion into the amorphous/polycrystalline host. | nih.gov |

Crystal Engineering and Solid-State Design Principles

In the realm of crystal engineering, the 1,3-diphenylguanidinium cation is a valuable component for designing solid-state structures with tailored properties. Its ability to form robust hydrogen-bonding networks and to adopt different conformations allows for precise control over crystal packing and morphology.

The kinetics of chemical reactions involving 1,3-Diphenylguanidine can be extremely rapid. For instance, its bromination and chlorination reactions proceed with very high rate constants, often exceeding 104 M-1s-1, and are highly dependent on pH. nih.gov This reactivity highlights the compound's dynamic nature, a principle that extends to the control of crystallization kinetics. The rate of crystal growth is a critical parameter that dictates the quality and intrinsic properties of the final crystal. uvic.ca In advanced materials synthesis, such as for perovskites, additives are used to optimize the evolution of intermediates and the crystallization kinetics to produce high-quality, phase-stable films. nih.gov The guanidinium (B1211019) group, a key feature of DPG, is known to play a role in stabilizing specific crystalline phases in materials like formamidinium-based perovskites. nih.gov

While direct studies on 1,3-Diphenylguanidine hydrobromide as a growth modulator for perovskites are not extensively documented, the role of related guanidinium-based cations is well-established. Formamidinium, the simplest guanidinium cation, is a critical component in high-performance formamidinium lead iodide (FAPbI3) perovskites, where it helps stabilize the desired photoactive α-phase. nih.gov Additives are crucial for controlling crystal growth and passivating defects in these systems. dicp.ac.cn For example, the synthesis of high-quality CH3NH3PbBr3 and CsPbBr3 single crystals requires careful control of the linear growth rate to achieve outstanding crystallinity. uvic.ca The structural characteristics of the diphenylguanidinium cation—its size, shape, and hydrogen-bonding capacity—suggest its potential as a modulator to influence nucleation and growth, control crystal orientation, and passivate surface defects in perovskite and other single crystal systems.

The conformation of the 1,3-diphenylguanidinium cation has a profound impact on the resulting crystal structure and morphology. The cation is conformationally flexible and can adopt different arrangements depending on the counter-ion it is paired with in a salt. researchgate.net

Two primary conformations have been identified:

syn-anti conformation : One phenyl ring is positioned on the same side (syn) as the unsubstituted amino group, while the other is on the opposite side (anti). This conformation is found in the free base form of DPG. researchgate.net

syn-syn conformation : Both phenyl rings are located on the same side relative to the unsubstituted amino group. This arrangement has been observed in several diphenylguanidinium salts, including the nitrate (B79036) and formate (B1220265) salts. researchgate.net

| Compound | Cation Conformation | Key Structural Feature | Reference |

|---|---|---|---|

| Diphenylguanidine (free base) | syn-anti | Represents the conformation of the neutral molecule. | researchgate.net |

| Diphenylguanidinium Perchlorate | syn-anti | The cation retains a conformation similar to the free base. | researchgate.net |

| Diphenylguanidinium Nitrate | syn-syn | The presence of the nitrate counter-ion favors the syn-syn arrangement. | researchgate.net |

| Diphenylguanidinium Dihydrogenphosphite | Coexistence of syn-anti and syn-syn | A rare example of two different cation conformations co-crystallizing in the same structure. | researchgate.net |

Role in Polymer Science and Macromolecular Engineering

The synthesis of polyurethanes, which involves the polyaddition reaction between polyols and polyisocyanates, is often facilitated by catalysts to ensure efficient polymerization. nih.gov Guanidine (B92328) derivatives have been identified as potent organocatalysts for the formation of the urethane (B1682113) linkage. researchgate.net Their catalytic activity is generally attributed to two primary mechanisms: general base catalysis and nucleophilic catalysis. While 1,3-Diphenylguanidine (DPG) is more recognized in other areas of polymer science, the principles of guanidine catalysis are applicable to its potential role.

In the general base catalysis pathway, the guanidine, acting as a strong Brønsted base, activates the alcohol (polyol) component by forming a hydrogen-bonded complex. This increases the nucleophilicity of the polyol's hydroxyl group, facilitating its attack on the electrophilic carbon of the isocyanate group. The reaction rate in this mechanism is expected to correlate with the basicity (pKa) of the catalyst. acs.org

Alternatively, a nucleophilic catalysis mechanism may occur. researchgate.net In this pathway, a nitrogen atom of the guanidine directly attacks the isocyanate, forming a highly reactive intermediate. This intermediate then reacts with the alcohol to form the urethane linkage, regenerating the guanidine catalyst. acs.org Studies have suggested that for some guanidines, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), reaction with the isocyanate can form a urea (B33335) derivative, which itself may be the active catalytic species. acs.org Acyclic guanidines are generally considered less reactive than their cyclic counterparts in polyurethane synthesis. acs.org However, their ability to function as catalysts is established, contributing to the formation of high molecular weight polyurethanes. acs.org

Furthermore, research into latent catalysts has shown that guanidines can react with two equivalents of an isocyanate to form stable heterocyclic compounds. These adducts can act as delayed-action catalysts, initiating the polymerization upon thermal activation. researchgate.netrsc.org This provides a method for controlling the onset of the curing process in polyurethane systems. Guanidine salts have also been reacted with polyamines to create compounds used in the production of polyurethane systems, particularly for foams. google.com

1,3-Diphenylguanidine (DPG) is a well-established and widely used secondary accelerator in the sulfur vulcanization of both natural and synthetic rubbers. guidechem.comgoogle.commedchemexpress.com Its primary function is to activate primary accelerators, such as those from the thiazole (B1198619) and sulfenamide (B3320178) classes, leading to a more efficient and faster curing process. nih.govchemicalbook.com The essential step in vulcanization is the formation of a three-dimensional cross-linking network between polymer chains, which imparts high elasticity and durability to the rubber. nih.gov

The multifaceted role of DPG in modern rubber compounding, particularly in silica-filled systems for products like high-performance tires, is complex. Its key contributions include:

Boosting Cure Rate: DPG increases the alkalinity of the vulcanization environment, which enhances the efficiency of the sulfur cross-linking reactions. acs.org It works synergistically with primary accelerators to promote the formation of the active sulfurating agent. nih.gov

Activating Silanization: In silica-reinforced rubber, DPG acts as a catalyst for the silanization reaction between silica (B1680970) fillers and silane (B1218182) coupling agents (e.g., bis-(triethoxysilylpropyl)tetrasulfide, TESPT). acs.orgresearchgate.net This reaction is crucial for improving the compatibility between the polar silica filler and the nonpolar rubber matrix, thereby enhancing reinforcement and the dynamic properties of the compound.

Surface Modification of Silica: DPG molecules can be adsorbed onto the acidic silanol (B1196071) groups on the silica surface. This interaction reduces filler-filler networking (re-agglomeration) and improves the dispersion of silica within the rubber matrix. acs.orgresearchgate.net

Table 1: Summary of 1,3-Diphenylguanidine (DPG) Roles in Rubber Vulcanization

| Role | Mechanism of Action | Effect on Rubber Compound |

| Secondary Accelerator | Increases alkalinity of the system; Activates primary accelerators (thiazoles, sulfenamides). acs.orgnih.gov | Increases cure rate; Improves efficiency of cross-linking. nih.gov |

| Silanization Activator | Catalyzes the reaction between silica fillers and silane coupling agents. acs.org | Enhances filler-polymer interaction; Improves reinforcement. researchgate.net |

| Dispersion Aid | Adsorbs onto the surface of silica fillers, reducing filler-filler interaction. researchgate.net | Improves dispersion of silica; Reduces compound viscosity. |

Anion Recognition and Sensing in Guanidinium Receptors

The protonated form of a guanidine is known as the guanidinium cation. This cation, as would be present in this compound, is a highly effective structural motif for the recognition and binding of anions, particularly in competitive aqueous environments. researchgate.netrsc.org The guanidinium group's efficacy as an anion receptor stems from its unique structural and electronic properties.

The guanidinium cation possesses a planar, Y-shaped geometry where the positive charge is delocalized over the three nitrogen atoms. researchgate.net This arrangement makes it an excellent binding site for various oxoanions, such as phosphates, sulfates, and carboxylates, through a combination of electrostatic interactions and a network of hydrogen bonds. researchgate.netrsc.org The ability to form multiple, directionally specific hydrogen bonds allows for high affinity and selectivity in anion binding.

Research into supramolecular chemistry has led to the design of numerous synthetic receptors that incorporate the guanidinium moiety for anion recognition and sensing. researchgate.net These receptors are designed to selectively bind specific anions, which can be useful for separation processes or for signaling the anion's presence. researchgate.net For instance, lipophilic guanidinium-based receptors have been successfully used for the selective extraction and precipitation of sulfate (B86663) anions from aqueous solutions. researchgate.netrsc.org

A significant application of this principle is in the development of colorimetric anion sensors. By attaching a chromophore (a light-absorbing chemical group) to the guanidine structure, a sensor molecule can be created that changes color upon binding an anion. The binding event alters the electronic environment of the chromophore, causing a shift in its absorption spectrum that is visible to the naked eye. google.com The interaction between the guanidinium group and the anion, mediated by hydrogen bonds and their basicity, correlates with the observed spectral shifts, providing a proof-of-principle for selective anion detection. google.com This approach has been explored for detecting anions like fluoride, acetate, and dihydrogen phosphate.

Table 2: Examples of Anions Recognized by Guanidinium-Based Receptors

| Anion Class | Specific Examples | Basis of Interaction |

| Oxoanions | Sulfate (SO₄²⁻), Phosphate (H₂PO₄⁻), Chromate (CrO₄²⁻), Pertechnetate (TcO₄⁻) | Strong hydrogen bonding and electrostatic attraction to the planar guanidinium group. researchgate.netrsc.org |

| Carboxylates | Acetate (CH₃COO⁻), p-Nitrobenzoate | Ion-pairing and hydrogen bonding interactions. acs.org |

| Halides | Fluoride (F⁻), Chloride (Cl⁻) | Hydrogen bonding and electrostatic interactions; often used in sensor development. google.com |

Environmental Chemistry and Transformation Pathways

Degradation Mechanisms in Aquatic Environments

Once introduced into aquatic environments, 1,3-diphenylguanidine (B1679371) hydrobromide can undergo degradation through several chemical pathways.

Oxidation Pathways (e.g., by Persulfate)

Advanced oxidation processes (AOPs) utilizing persulfate (S₂O₈²⁻) have been investigated for the degradation of DPG. researchgate.netnih.gov In a study using goethite-activated persulfate, DPG showed significant degradation. researchgate.netnih.gov The process involves the generation of both sulfate (B86663) (SO₄⁻•) and hydroxyl (HO•) radicals, which are powerful oxidizing agents. researchgate.net

The degradation rate is pH-dependent, with the highest rate observed at a pH of 5.0. researchgate.netnih.gov The presence of chloride ions can inhibit the degradation process by scavenging the hydroxyl radicals. researchgate.net Density functional theory (DFT) calculations have indicated that the ortho- and para- carbons on the phenyl rings are susceptible to attack by both radical species. nih.gov Furthermore, the abstraction of a hydrogen atom from the nitrogen atoms by these radicals is a favorable reaction pathway. nih.gov

Reactivity with Common Water Disinfectants (e.g., Chlorination, Chloramination)

The reaction of DPG with common water disinfectants like chlorine and chloramine (B81541) is a significant transformation pathway, particularly in drinking water treatment plants.

Chlorination: DPG reacts rapidly with free chlorine. nih.govnih.gov The reaction kinetics are pH-dependent, with the maximum reaction rate occurring at a pH of 8.8. nih.govsigmaaldrich.com Chlorination of DPG can lead to the formation of a variety of disinfection by-products (DBPs), some of which have been shown to be more toxic than the parent compound. researchgate.netntu.edu.sgntu.edu.sg Even at low free chlorine concentrations typical of drinking water treatment (0.2-0.5 mg/L), the formation of toxic and potentially genotoxic chlorinated products can occur. nih.govresearchgate.net

Chloramination: In contrast to chlorination, the reaction of DPG with monochloramine is significantly slower. nih.govresearchgate.netntu.edu.sgntu.edu.sg The maximum efficiency for this reaction is observed in the pH range of 7 to 8. ntu.edu.sgntu.edu.sg While chloramination is less effective at degrading DPG, it generally produces lower concentrations of regulated DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs) compared to chlorination. ntu.edu.sgntu.edu.sgresearchgate.net However, it can still lead to the formation of other transformation products. ntu.edu.sgntu.edu.sg

Characterization of Transformation Products and By-product Formation

The degradation of 1,3-diphenylguanidine results in the formation of numerous transformation products and by-products, which have been identified through various analytical techniques.

Identification of Chemical Metabolites and Degradants

High-resolution mass spectrometry (HRMS) has been instrumental in identifying the transformation products of DPG. During oxidation with persulfate, five main products have been identified, with four of them having been previously detected in photodegradation, bromination, and chlorination processes. nih.gov One notable product, TP-210, is believed to be formed through the cyclization of a DPG radical following hydrogen abstraction from a nitrogen atom. nih.gov

In disinfection processes, a multitude of transformation products have been characterized. Chlorination, in particular, yields a greater number of TPs than monochloramination. ntu.edu.sgntu.edu.sg Studies have identified up to 35 different transformation products resulting from chlorination and bromination, arising from reactions such as halogenation, hydroxylation, the formation of monophenylguanidine derivatives, and cyclization. nih.govsigmaaldrich.com Some of the identified chlorinated by-products include 1,3-bis(2-chlorophenyl)guanidine (CC15), 1,3-bis(4-chlorophenyl)guanidine (CC04), 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine (CC11), and 1-(2,4-dichlorophenyl)-3-phenylguanidine (CC05). nih.govresearchgate.netacs.orgregulations.gov

The table below summarizes some of the key transformation products identified from the degradation of 1,3-diphenylguanidine.

| Degradation Process | Transformation Product (TP) | Chemical Name |

| Oxidation (Persulfate) | TP-210 | - |

| Chlorination | CC15 | 1,3-bis(2-chlorophenyl)guanidine |

| Chlorination | CC04 | 1,3-bis(4-chlorophenyl)guanidine |

| Chlorination | CC11 | 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine |

| Chlorination | CC05 | 1-(2,4-dichlorophenyl)-3-phenylguanidine |

| Chlorination / Bromination | - | Halogenated derivatives |

| Chlorination / Bromination | - | Hydroxylated derivatives |

| Chlorination / Bromination | - | Monophenylguanidine derivatives |

| Chlorination / Bromination | - | Cyclized products |

| Chlorination | - | Chloroform |

| Chlorination | - | Dichloroacetonitrile (B150184) |

Mechanistic Analysis of Disinfection By-product Generation

The formation of disinfection by-products from DPG is influenced by the type of disinfectant and the reaction conditions. During chlorination, higher oxidant-to-DPG molar ratios (e.g., 10-20) lead to an increased formation of transformation products and greater cytotoxicity. ntu.edu.sgntu.edu.sg These higher ratios favor the formation of monoguanidine transformation products and hydroxylation of DPG. ntu.edu.sg In contrast, monochloramination, being a weaker oxidant, predominantly results in the substitution of chlorine onto the DPG molecule, leading to chlorinated DPG derivatives. ntu.edu.sg

Notably, the chlorination of DPG can also lead to the formation of regulated DBPs. Chloroform has been observed to form with a molar yield of up to 25%, while dichloroacetonitrile is formed at a much lower yield of less than 3%. nih.govsigmaaldrich.com The formation of nitrosamines, such as N-nitrosodimethylamine (NDMA), has also been reported during the chlorination of DPG. ntu.edu.sgntu.edu.sg

Remediation Strategies Based on Chemical Reactivity

The understanding of 1,3-diphenylguanidine's chemical reactivity informs potential remediation strategies for its removal from contaminated water sources. Advanced oxidation processes (AOPs), particularly those involving persulfate activated by agents like goethite, have demonstrated effectiveness in degrading DPG. researchgate.netnih.gov This approach offers a promising method for in-situ chemical oxidation (ISCO) of DPG-contaminated groundwater and industrial wastewater.

In the context of drinking water treatment, the choice of disinfectant plays a crucial role. While chlorination is effective in degrading DPG, it leads to the formation of numerous, and sometimes more toxic, disinfection by-products. researchgate.netntu.edu.sgntu.edu.sg Therefore, a potential remediation strategy could involve a multi-barrier approach. This might include initial treatment with an AOP to break down the DPG molecule, followed by a less aggressive disinfection method like chloramination to minimize the formation of harmful DBPs. ntu.edu.sgntu.edu.sgresearchgate.net Further research into optimizing these combined treatment processes is necessary to ensure the effective removal of both DPG and its transformation products, thereby mitigating risks to human health and the environment.

Future Research Directions and Emerging Opportunities

Development of Novel Guanidine (B92328) Hydrobromide Derivatives for Targeted Applications

The core guanidinium (B1211019) group is a key feature in numerous natural and synthetic compounds, lending itself to a wide array of potential applications in medicinal and synthetic chemistry. nih.gov The synthesis of new derivatives of 1,3-Diphenylguanidine (B1679371) hydrobromide represents a significant opportunity for creating compounds with tailored properties. By modifying the phenyl rings with various functional groups, researchers can fine-tune electronic, steric, and solubility characteristics. For instance, the introduction of electron-donating or electron-withdrawing groups could modulate the basicity and catalytic activity of the guanidine core.

The development of novel guanidine derivatives has already shown potential in creating potent antagonists for muscarinic receptors, which could be starting points for new therapeutic agents. nih.govacs.org Research into pyridazinone-based guanidine derivatives has also suggested their potential as anticancer agents that bind to the minor groove of DNA. acs.org These studies highlight the vast potential for designing 1,3-Diphenylguanidine hydrobromide derivatives for specific biological targets. nih.govmdpi.com

Table 1: Potential Novel Derivatives and Targeted Applications

| Derivative Class | Potential Modification | Targeted Application Area |

| Asymmetrically Substituted | Introduction of different functional groups on each phenyl ring. | Asymmetric Catalysis |

| Halogenated Derivatives | Incorporation of fluorine, chlorine, or bromine on the phenyl rings. | Modified Electronic Properties, Material Science |